molecular formula C17H18N2S B3407780 1-allyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione CAS No. 848680-62-6

1-allyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Cat. No. B3407780
M. Wt: 282.4 g/mol
InChI Key: SEZJEGNRKGQFHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Allyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione, also known as APET, is a heterocyclic compound that has been investigated for its potential therapeutic applications. APET belongs to the quinazoline family of compounds and has been shown to exhibit various biological activities.

Mechanism Of Action

The mechanism of action of 1-allyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In cancer cells, 1-allyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has been shown to activate caspase pathways, which leads to the induction of apoptosis. In inflammation and neurodegenerative disease research, 1-allyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, which leads to the attenuation of inflammation and neurodegeneration.

Biochemical And Physiological Effects

1-allyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has been shown to exhibit various biochemical and physiological effects in cells. In cancer cells, 1-allyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In inflammation research, 1-allyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. In neurodegenerative disease research, 1-allyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has been shown to reduce oxidative stress and inflammation, which leads to the attenuation of neurodegeneration.

Advantages And Limitations For Lab Experiments

One advantage of using 1-allyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione in lab experiments is its ability to exhibit various biological activities, which makes it a versatile compound for investigating different research fields. Another advantage is its relatively simple synthesis method, which makes it easily accessible for researchers. One limitation of using 1-allyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione in lab experiments is its low solubility in water, which can make it challenging to work with in aqueous environments.

Future Directions

There are many potential future directions for 1-allyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione research. In cancer research, future studies could investigate the efficacy of 1-allyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione in combination with other anti-cancer drugs. In inflammation and neurodegenerative disease research, future studies could investigate the potential of 1-allyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione as a therapeutic agent in animal models of disease. Additionally, future studies could investigate the structure-activity relationship of 1-allyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione to identify more potent analogs with improved biological activity.

Scientific Research Applications

1-allyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has been investigated for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, 1-allyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has been shown to exhibit anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer. 1-allyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has also been shown to induce apoptosis in cancer cells through the activation of caspase pathways. In inflammation research, 1-allyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neurodegenerative disease research, 1-allyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has been shown to exhibit neuroprotective activity by reducing oxidative stress and inflammation in neuronal cells.

properties

IUPAC Name

2-phenyl-1-prop-2-enyl-5,6,7,8-tetrahydroquinazoline-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2S/c1-2-12-19-15-11-7-6-10-14(15)17(20)18-16(19)13-8-4-3-5-9-13/h2-5,8-9H,1,6-7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZJEGNRKGQFHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(CCCC2)C(=S)N=C1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663545
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-allyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-allyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
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